molecular formula C11H17N3O3S B4845717 N~2~-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide

N~2~-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide

Cat. No.: B4845717
M. Wt: 271.34 g/mol
InChI Key: DOGVDUWNOWZNCN-UHFFFAOYSA-N
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Description

N~2~-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide is an organic compound with a complex structure that includes a sulfamoyl group, a methyl group, and a phenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide typically involves the reaction of dimethylsulfamoyl chloride with N-methyl-N~2~-phenylglycinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N2-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N~2~-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: N2-(dimethylsulfamoyl)-N-methyl-N~2~-phenylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-12-11(15)9-14(18(16,17)13(2)3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGVDUWNOWZNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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